molecular formula C22H25Cl4N B14537555 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole CAS No. 61911-59-9

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole

Cat. No.: B14537555
CAS No.: 61911-59-9
M. Wt: 445.2 g/mol
InChI Key: LLLNWBIRFHMKPR-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is a polyhalogenated carbazole derivative. This compound is known for its unique chemical structure, which includes four chlorine atoms and a decyl chain attached to a carbazole core. It is used primarily in environmental testing and research, particularly for the determination of multi-residue of polyhalogenated carbazoles in aquatic sediments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole typically involves the chlorination of 9-decyl-9H-carbazole. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination at the 1, 3, 6, and 8 positions of the carbazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms .

Scientific Research Applications

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole involves its interaction with various molecular targets. The chlorine atoms and the decyl chain contribute to its unique reactivity and ability to interact with biological molecules. The compound can bind to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is unique due to the presence of both chlorine atoms and a decyl chain, which impart distinct chemical and physical properties. This combination makes it particularly useful in environmental testing and research .

Properties

CAS No.

61911-59-9

Molecular Formula

C22H25Cl4N

Molecular Weight

445.2 g/mol

IUPAC Name

1,3,6,8-tetrachloro-9-decylcarbazole

InChI

InChI=1S/C22H25Cl4N/c1-2-3-4-5-6-7-8-9-10-27-21-17(11-15(23)13-19(21)25)18-12-16(24)14-20(26)22(18)27/h11-14H,2-10H2,1H3

InChI Key

LLLNWBIRFHMKPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2Cl)Cl)C3=C1C(=CC(=C3)Cl)Cl

Origin of Product

United States

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